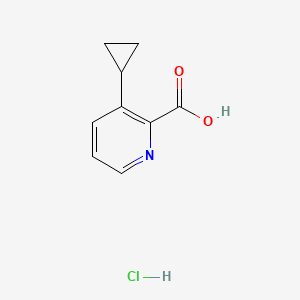![molecular formula C31H20N2O2 B2498277 2-[[1-フェニル-3-(4-フェニルフェニル)ピラゾール-4-イル]メチリデン]インデン-1,3-ジオン CAS No. 956741-95-0](/img/structure/B2498277.png)
2-[[1-フェニル-3-(4-フェニルフェニル)ピラゾール-4-イル]メチリデン]インデン-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and an indene-1,3-dione moiety
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
作用機序
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) and monoamine oxidase (mao) . These enzymes play crucial roles in the nervous system, with AChE involved in the termination of impulse transmissions at cholinergic synapses and MAO in the breakdown of monoamine neurotransmitters .
Mode of Action
Molecular modeling of related 2-pyrazoline compounds suggests a potential for selective inhibition of cholinesterase enzymes . This suggests that 2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione might interact with its targets, leading to changes in their activity .
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways . These compounds can influence the production of reactive oxygen species (ROS), which are involved in various cellular processes and can lead to cellular damage when overexpressed .
Result of Action
Related compounds have been associated with a reduction in the activity of acetylcholinesterase, leading to changes in nerve impulse transmission .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-3-(4-phenylphenyl)pyrazole-4-carbaldehyde with indene-1,3-dione under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety protocols to handle potentially hazardous reagents and intermediates .
化学反応の分析
Types of Reactions
2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
類似化合物との比較
Similar Compounds
3-(1-Isonicotinoyl-3-(substituted-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one derivatives: These compounds share structural similarities and have been studied for their biological activities.
2-(5-(4-Chlorostyryl)-1H-pyrazol-3-yl)phenol: This compound has shown moderate potency against certain fungal strains and shares the pyrazole core structure.
Uniqueness
What sets 2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione apart is its unique combination of the pyrazole and indene-1,3-dione moieties, which confer distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various research and industrial applications.
特性
IUPAC Name |
2-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20N2O2/c34-30-26-13-7-8-14-27(26)31(35)28(30)19-24-20-33(25-11-5-2-6-12-25)32-29(24)23-17-15-22(16-18-23)21-9-3-1-4-10-21/h1-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUBVUHOIYQUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2498201.png)
![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/new.no-structure.jpg)
![5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B2498205.png)


![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2498209.png)
![2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid](/img/structure/B2498210.png)
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2498211.png)


![(E)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498217.png)
